molecular formula C24H24N2O2 B3845039 N,N'-bis(2-ethylphenyl)isophthalamide

N,N'-bis(2-ethylphenyl)isophthalamide

Cat. No.: B3845039
M. Wt: 372.5 g/mol
InChI Key: ICTGTPICAYPARH-UHFFFAOYSA-N
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Description

N,N'-bis(2-ethylphenyl)isophthalamide is a synthetic aromatic amide derivative characterized by two 2-ethylphenyl groups attached to the isophthalamide core. The ethylphenyl substituents introduce steric bulk and hydrophobicity, which may influence solubility, thermal stability, and intermolecular interactions. Such derivatives are typically explored in polymer science and materials engineering due to their ability to modulate chain packing and mechanical properties .

Properties

IUPAC Name

1-N,3-N-bis(2-ethylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-17-10-5-7-14-21(17)25-23(27)19-12-9-13-20(16-19)24(28)26-22-15-8-6-11-18(22)4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGTPICAYPARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Isophthalamide Derivatives

N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI)
  • Substituents : Mercaptoethyl (–CH₂SH) groups.
  • Key Properties :
    • High affinity for heavy metals (Hg²⁺, Pb²⁺, Cd²⁺) due to thiol coordination .
    • Antioxidant activity via redox modulation .
    • Phase 2a clinical trials for neurodegenerative diseases (e.g., PSP) .
  • Applications : Heavy metal detoxification, neuroprotective therapies .
N,N'-bis(3-hydroxyphenyl)isophthalamide
  • Substituents : Hydroxyphenyl groups.
  • Key Properties :
    • Extensive hydrogen bonding (O–H···O) and π-π stacking in crystal structures .
    • Self-recognition behavior in solid-state chemistry.
  • Applications : Crystal engineering, supramolecular assemblies .
Iohexol Derivatives (e.g., 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide)
  • Substituents : Dihydroxypropyl groups.
  • Key Properties :
    • High water solubility and biocompatibility.
    • Iodinated variants act as X-ray contrast agents .
  • Applications: Medical imaging (non-ionic contrast agents) .
N,N′-bis(4′-amino-4-biphenylene)-isophthalamide
  • Substituents : Aromatic diamine groups.
  • Key Properties :
    • Enhanced thermal stability (broad XRD peaks at 2θ = 20°) .
    • Tight chain packing in polyamideimides (PAIs) .
  • Applications : High-performance polymers for industrial use .

Hypothetical Properties of N,N'-bis(2-ethylphenyl)isophthalamide

Compared to the above derivatives:

  • Solubility : Ethylphenyl groups reduce polarity, likely decreasing solubility in aqueous media compared to dihydroxypropyl or mercaptoethyl analogs.
  • Thermal Stability : Aromatic substituents may improve thermal resistance, similar to biphenylene-containing PAIs .

Comparative Data Table

Compound Substituents Key Properties Applications References
N,N'-bis(2-mercaptoethyl)isophthalamide Mercaptoethyl Metal chelation, antioxidant Detoxification, therapy
N,N'-bis(3-hydroxyphenyl)isophthalamide Hydroxyphenyl Hydrogen bonding, π-π stacking Crystal engineering
Iohexol derivatives Dihydroxypropyl Water solubility, biocompatibility Medical imaging
Aromatic diamine-based isophthalamide Biphenylene diamine Thermal stability, tight chain packing High-performance polymers
This compound Ethylphenyl Hydrophobicity, aromatic interactions Polymers, materials science Inferred

Research Findings and Contrasts

  • Metal Chelation : NBMI’s thiol groups enable superior heavy metal binding (~80% reduction in Hg-induced phosphorylation in MAECs) , whereas ethylphenyl derivatives lack such functionality.
  • Thermal Behavior : Aromatic diamines in PAIs achieve decomposition temperatures >300°C , suggesting ethylphenyl variants may exhibit comparable stability.
  • Crystallinity : Hydroxyphenyl derivatives form ordered lattices via hydrogen bonds , while ethylphenyl groups might favor less ordered but mechanically robust polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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